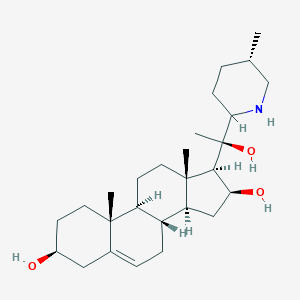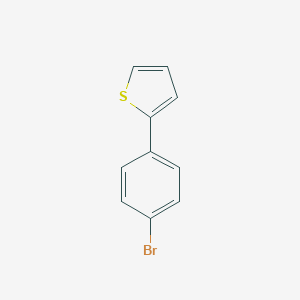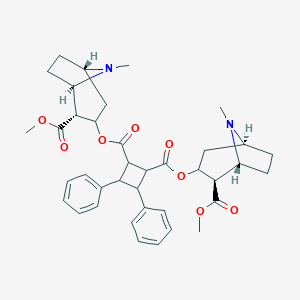
delta-Truxilline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-Truxilline, also known as 8,9-didehydro-4-methoxy-5-methylthioergoline, is a naturally occurring alkaloid that belongs to the ergoline family. It is found in various species of fungi and has been the subject of extensive scientific research due to its potential therapeutic applications. Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of delta-Truxilline is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against cellular damage and inflammation. It has also been found to exhibit neuroprotective properties, which may help to protect against neurological damage and degeneration. Additionally, delta-Truxilline has been found to exhibit anticancer activity, making it a promising candidate for further investigation in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using delta-Truxilline in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigating various pathways and mechanisms. However, one limitation of using delta-Truxilline in lab experiments is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
Direcciones Futuras
There are many potential future directions for research on delta-Truxilline. One area of interest is its potential use in the treatment of various types of cancer, as it has been found to exhibit anticancer activity. Additionally, further investigation is needed to fully understand the mechanism of action of delta-Truxilline and its interactions with various receptors in the body. Other potential future directions for research on delta-Truxilline include its use in the treatment of neurodegenerative diseases, as well as its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
Delta-Truxilline can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound, while isolation from natural sources involves the extraction and purification of delta-Truxilline from fungi or other sources.
Aplicaciones Científicas De Investigación
Delta-Truxilline has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that delta-Truxilline exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to exhibit anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
Propiedades
Número CAS |
113350-52-0 |
|---|---|
Nombre del producto |
delta-Truxilline |
Fórmula molecular |
C38H46N2O8 |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |
Clave InChI |
SYSWFFZJNZSEIZ-HEEFFJJLSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



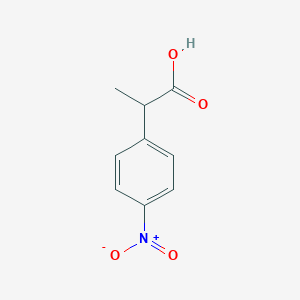
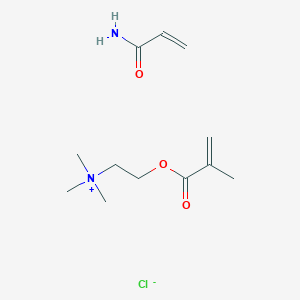
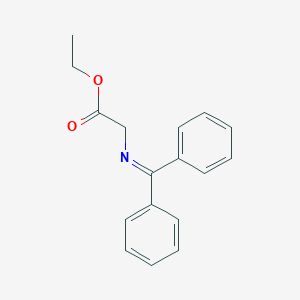
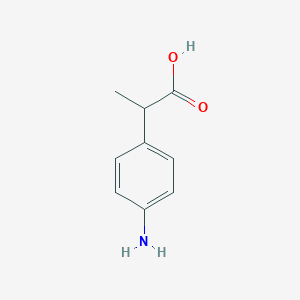
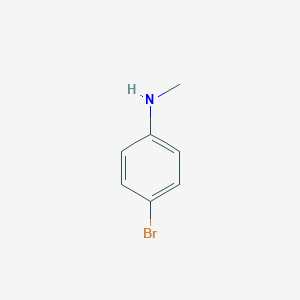

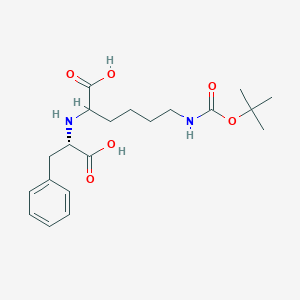
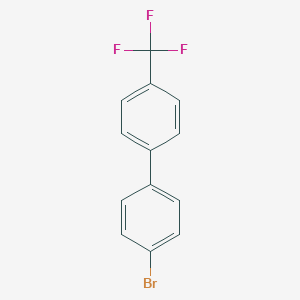
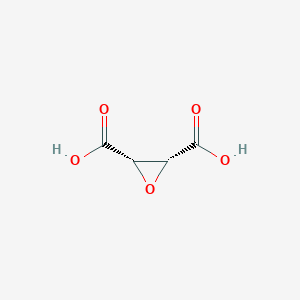
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
